![molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4](/img/structure/B237646.png)

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

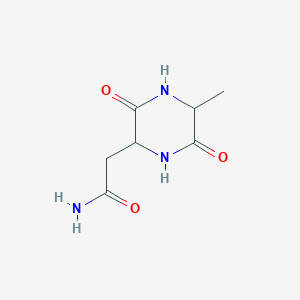

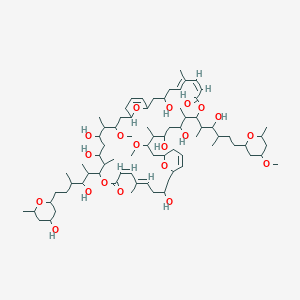

- Structure : The compound consists of a piperidin-2-one ring with a 3-(3,4-dimethoxyphenyl)prop-2-enoyl substituent .

Molecular Structure Analysis

The compound’s molecular structure features a piperidin-2-one ring with a cinnamoyl (3-(3,4-dimethoxyphenyl)prop-2-enoyl) group attached. The E configuration of the double bond in the cinnamoyl moiety is crucial .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

One study focused on the synthesis of compounds related to the structure of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one. For example, compounds were synthesized from 4-hydroxy coumarin, involving refluxing with aromatic aldehydes in the presence of piperidine as a catalyst. These synthesized compounds exhibited quasireversible redox processes and were analyzed for their antibacterial and antioxidant activities (Al-ayed, 2011).

Potential Biological Activities

- Antibacterial Activity : Certain synthesized compounds, similar in structure to the compound of interest, showed significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential for medical applications in treating bacterial infections (Al-ayed, 2011).

- Antioxidant Activity : These compounds also demonstrated varying extents of antioxidant activities, with one being notably more active than Trolox, suggesting their potential as antioxidant agents in pharmaceutical formulations (Al-ayed, 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] } | |

CAS番号 |

130263-10-4 |

分子式 |

C16H19NO4 |

分子量 |

289.33 g/mol |

IUPAC名 |

1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |

InChI |

InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3 |

InChIキー |

YQXUGVCMIWBNGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |

正規SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |

外観 |

Powder |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)

![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)